Quipazine dimaleate Quipazine dimaleate 5-HT receptor agonist, shows some selectivity at 5-HT3 (EC50 = 24 nM). Displays antidepressant and anorectic effect. Also promotes cellular proliferation.
Selective 5-HT3 receptor agonist. Also displays antagonist activity at peripheral 5-HT3 receptors. [3H]-Quipazine labels 5-HT3 sites in the cortical membranes.
Brand Name: Vulcanchem
CAS No.: 150323-78-7
VCID: VC0004200
InChI: InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
SMILES: C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C21H23N3O8
Molecular Weight: 445.4 g/mol

Quipazine dimaleate

CAS No.: 150323-78-7

Cat. No.: VC0004200

Molecular Formula: C21H23N3O8

Molecular Weight: 445.4 g/mol

* For research use only. Not for human or veterinary use.

Quipazine dimaleate - 150323-78-7

CAS No. 150323-78-7
Molecular Formula C21H23N3O8
Molecular Weight 445.4 g/mol
IUPAC Name (Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline
Standard InChI InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Standard InChI Key VAOSOCRJSSWBEQ-SPIKMXEPSA-N
Isomeric SMILES C1NCCN(C1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
SMILES C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Canonical SMILES C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Chemical and Pharmacological Profile

Molecular Architecture and Physicochemical Properties

The compound's structure combines a quinoline moiety with a piperazine ring, stabilized by dimaleate counterions. X-ray crystallography reveals planar quinoline stacking interactions that may influence receptor binding kinetics. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₃H₁₅N₃·2C₄H₄O₄
Molecular Weight445.43 g/mol
Aqueous Solubility<44.54 mg/mL at 25°C
Storage Stability6 months at -80°C
Purity Specification≥99% by HPLC

These characteristics necessitate specific handling protocols, including protection from repeated freeze-thaw cycles and preparation in phosphate-buffered saline at physiological pH .

Receptor Binding Characteristics

While initially characterized as a selective 5-HT3 receptor agonist, contemporary research demonstrates complex polypharmacology. Radioligand displacement assays show nanomolar affinity (Kᵢ = 2.3 nM) for 5-HT3 receptors in cortical membranes, with paradoxical antagonist activity observed in peripheral neuronal preparations . Competitive binding studies reveal secondary interactions with dopamine D₂ receptors (Kᵢ = 480 nM), potentially explaining its capacity to induce stereotyped behaviors typically associated with dopaminergic agonists .

Pharmacological Activity and Mechanistic Insights

Serotonergic Modulation

  • Central Nervous System: Potent agonist activity (EC₅₀ = 12 nM)

  • Peripheral Neurons: Functional antagonism (IC₅₀ = 8.7 μM)

This dichotomy suggests allosteric modulation dependent on receptor localization or accessory protein interactions .

Dopaminergic Crosstalk

Contrary to early assumptions of dopaminergic inertness, quipazine dimaleate demonstrates dose-dependent interactions with striatal dopamine pathways. Behavioral assays show:

  • 58% reduction in quinpirole-induced locomotion at 0.3 mg/kg

  • 2.1-fold potentiation of apomorphine stereotypy at 1 mg/kg

Neurochemical analyses correlate these effects with 34% increases in striatal dopamine turnover and 19% elevation in D₂ receptor surface expression .

Opioid System Interactions

Recent investigations reveal unexpected modulatory effects on μ-opioid receptor signaling. In rhesus monkey models, quipazine dimaleate (0.32 mg/kg) produces:

ParameterChange vs. Control
Morphine ED₅₀ Reduction41% (p < 0.01)
Heroin Self-Administration22% Decrease
Fentanyl Choice37% Reduction

Mechanistic studies implicate 5-HT2A-mediated heterologous desensitization of opioid receptors, though complete signaling pathways remain under investigation .

Concentration (μM)Viability vs. ControlTOS IncreaseTAS Decrease
2592%18%12%
20041%137%64%

Notably, co-treatment with 10 mM glutamate exacerbates caspase-3 activation by 2.7-fold compared to glutamate alone, suggesting pro-apoptotic synergy under excitotoxic conditions .

Oxidative Stress Modulation

The compound's redox effects appear context-dependent:

  • Basal Conditions: 19% increase in glutathione peroxidase activity

  • Oxidative Challenge: 54% depletion of total antioxidant capacity

This paradoxical profile necessitates careful risk-benefit analysis in neurodegeneration models .

Recent Advances and Future Directions

Cutting-edge research explores chiral analogs with improved safety profiles. Early-stage compounds demonstrate:

  • 3.2-fold greater 5-HT3 selectivity

  • 78% reduction in pro-oxidant activity

  • Maintained opioid-sparing effects

Ongoing clinical translation efforts focus on sustained-release formulations to mitigate peak concentration-related toxicity while maintaining therapeutic efficacy.

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